

Environmental fate and toxicology of 2-Methoxypentane

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Compound of Interest

Compound Name: 2-Methoxypentane

Cat. No.: B14715795

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An In-depth Technical Guide on the Environmental Fate and Toxicology of **2-Methoxypentane**

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the predicted environmental fate of **2-Methoxypentane** based on computational modeling. It must be emphasized that no experimental data on the environmental fate or toxicology of **2-Methoxypentane** were found in the public domain as of the date of this publication. The environmental fate information presented herein is derived from Quantitative Structure-Activity Relationship (QSAR) modeling using the US EPA's Estimation Programs Interface (EPI) Suite™. The toxicological information is limited to a description of standard testing protocols due to the complete absence of data. All quantitative data in this guide should be treated as estimations and used for screening-level assessment only; they are not a substitute for experimental testing for a formal risk assessment.

Introduction

2-Methoxypentane (CAS: 6795-88-6), also known as methyl 1-methylbutyl ether, is an aliphatic ether. Its potential use as a solvent or in chemical synthesis necessitates a thorough understanding of its environmental behavior and toxicological profile. This guide provides a detailed assessment of its environmental fate based on widely accepted computational models and outlines the standard experimental protocols that would be required to generate empirical data for a comprehensive safety and environmental risk assessment.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its environmental distribution and fate. The following table summarizes the key properties of **2-Methoxypentane**. Experimental values are provided where available, supplemented by QSAR predictions.

Property	Value	Method/Source
Molecular Formula	C ₆ H ₁₄ O	-
Molecular Weight	102.17 g/mol	-
CAS Number	6795-88-6	-
Boiling Point	91-92 °C	Experimental
Density	0.750 g/cm ³ @ 25 °C	Experimental
Vapor Pressure	58.5 mmHg @ 25 °C	Predicted (EPI Suite™)
Water Solubility	1,850 mg/L @ 25 °C	Predicted (EPI Suite™)
Log Octanol-Water Partition Coefficient (Log K _{ow})	1.95	Predicted (EPI Suite™)
Henry's Law Constant	4.96 x 10 ⁻³ atm·m ³ /mole	Predicted (EPI Suite™)

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments, including air, water, soil, and sediment.

Environmental Partitioning

A Level III Fugacity Model prediction from EPI Suite™ indicates how **2-Methoxypentane** is likely to partition between environmental compartments if released.

Compartment	Mass Amount (%)
Air	95.5%
Water	3.9%
Soil	0.5%
Sediment	0.01%

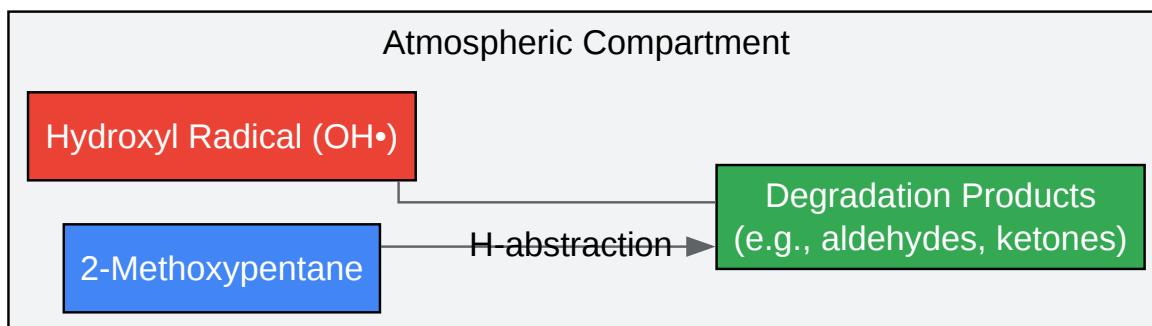
Due to its relatively high vapor pressure and moderate water solubility, **2-Methoxypentane** is expected to predominantly reside in the atmospheric compartment upon release.

Degradation Pathways

Degradation is the primary mechanism for the removal of organic chemicals from the environment. The key degradation pathways for **2-Methoxypentane** are predicted to be atmospheric oxidation and biodegradation.

Degradation Pathway	Prediction Summary	Predicted Half-Life	EPI Suite™ Module
Atmospheric Oxidation	Rapid degradation by reaction with hydroxyl (OH) radicals.	1.5 days (12-hr day, $1.5 \times 10^6 \text{ OH/cm}^3$)	AOPWIN™
Biodegradation	Not readily biodegradable, but has the potential to biodegrade.	Weeks to months	BIOWIN™
Hydrolysis	Resistant to hydrolysis at environmental pH (4-9).	Stable	HYDROWIN™
Photodegradation	No chromophores that absorb light $>290 \text{ nm}$; direct photolysis is not expected.	Not significant	-

The primary atmospheric degradation pathway for **2-Methoxypentane** is predicted to be its reaction with photochemically produced hydroxyl radicals. The estimated overall OH reaction rate constant is $8.5 \times 10^{-12} \text{ cm}^3/\text{molecule-sec}$, leading to an atmospheric half-life of approximately 1.5 days.



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Figure 1: Simplified atmospheric oxidation pathway for **2-Methoxypentane**.

EPI Suite's BIOWIN™ module predicts that **2-Methoxypentane** is not readily biodegradable. However, the ultimate biodegradation model predicts a timeframe of weeks, and the primary biodegradation model predicts days, suggesting it will not persist indefinitely in environments with adapted microbial populations.

Soil Mobility and Bioaccumulation

Parameter	Predicted Value	Interpretation	EPI Suite™ Module
Soil Adsorption Coefficient (Log Koc)	1.85	Moderate mobility in soil	KOCWIN™
Bioconcentration Factor (BCF)	15.5 L/kg	Low potential for bioaccumulation	BCFBAF™

The predicted Log Koc value suggests that **2-Methoxypentane** will have moderate mobility in soil and is not expected to strongly adsorb to soil organic matter. The low BCF value, consistent with its Log Kow, indicates a low potential to accumulate in aquatic organisms.

Toxicology

There is no available experimental or reliable predicted data on the toxicological effects of **2-Methoxypentane**. A comprehensive toxicological assessment would require a battery of tests to evaluate potential health hazards. In the absence of data, this section outlines the standard experimental protocols that would be followed to assess key toxicological endpoints.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after administration of a single dose of a substance.

Endpoint	Standard Protocol
Oral Toxicity	OECD Test Guideline 420: Acute Oral Toxicity – Fixed Dose Procedure
Dermal Toxicity	OECD Test Guideline 402: Acute Dermal Toxicity
Inhalation Toxicity	OECD Test Guideline 403: Acute Inhalation Toxicity
Skin Irritation/Corrosion	OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
Eye Irritation/Corrosion	OECD Test Guideline 405: Acute Eye Irritation/Corrosion

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material (DNA), which may lead to cancer or heritable defects.

Endpoint	Standard Protocol
Bacterial Reverse Mutation (Ames Test)	OECD Test Guideline 471: Bacterial Reverse Mutation Test
In Vitro Chromosomal Aberration	OECD Test Guideline 473: In Vitro Mammalian Chromosomal Aberration Test
In Vitro Micronucleus Test	OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test

Experimental Protocols

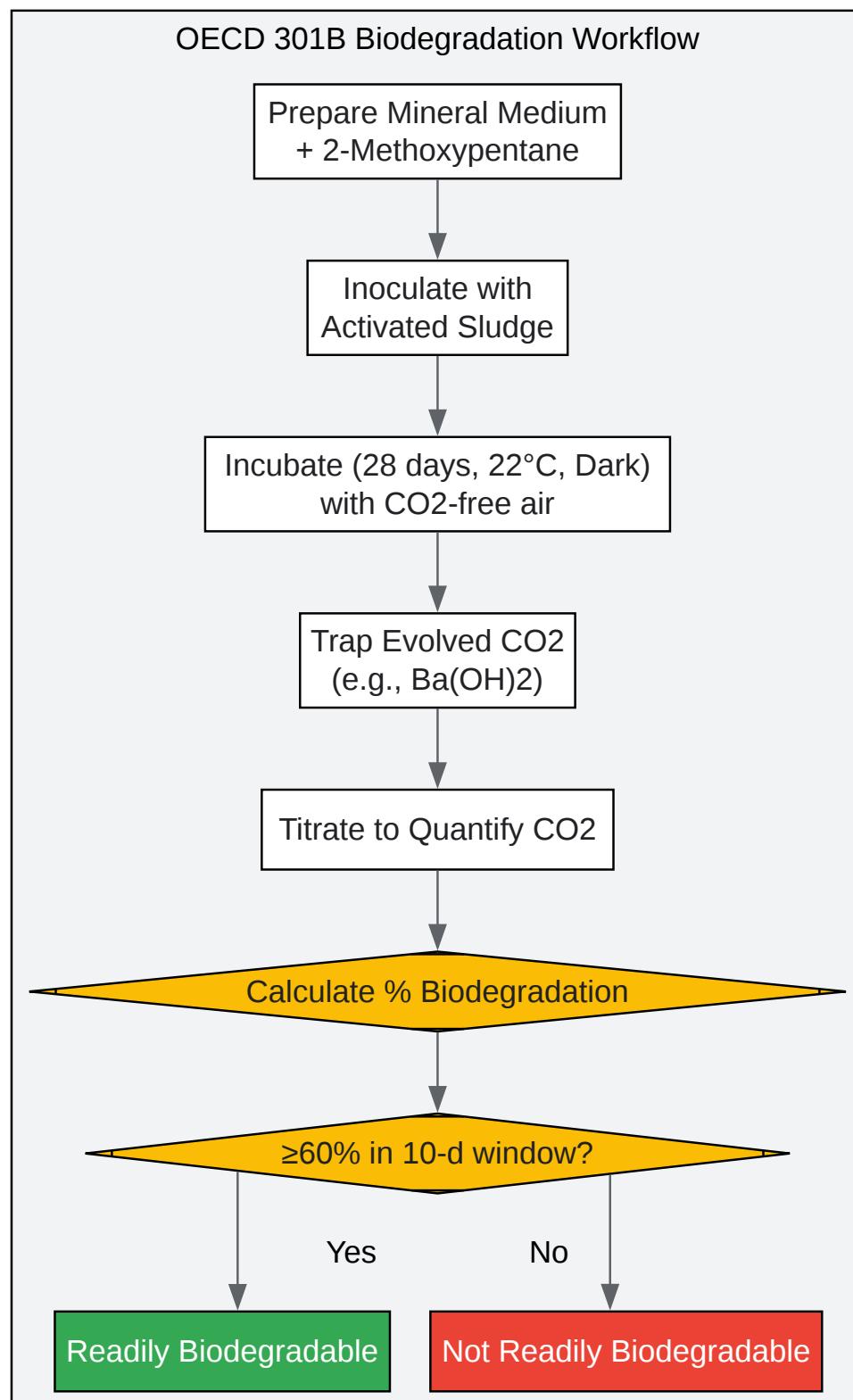
This section provides a detailed overview of the methodologies for key experiments that would be required to generate empirical data for **2-Methoxypentane**.

Environmental Fate Protocols

The OECD 301 series of tests are stringent screening tests for ready biodegradability. The CO₂ Evolution Test (OECD 301B) is a common choice.

- Principle: A solution of **2-Methoxypentane** in a mineral medium is inoculated with microorganisms from a wastewater treatment plant. The mixture is aerated with CO₂-free air and incubated in the dark. Biodegradation is determined by measuring the amount of CO₂ evolved over a 28-day period.
- Methodology:
 - Prepare a mineral salts medium and add **2-Methoxypentane** as the sole source of organic carbon (e.g., 10-20 mg/L).
 - Inoculate the medium with activated sludge from a domestic wastewater treatment plant.
 - Incubate the test flasks in the dark at 22 ± 2 °C with continuous aeration.
 - Trap the evolved CO₂ in a barium hydroxide or sodium hydroxide solution.
 - Quantify the trapped CO₂ by titration at regular intervals.

- Calculate the percentage of biodegradation by comparing the amount of CO₂ produced to the theoretical maximum (ThCO₂).
- Pass Criteria: The substance is considered readily biodegradable if it reaches ≥60% of ThCO₂ within a 10-day window during the 28-day test period.



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Figure 2: Experimental workflow for the OECD 301B Ready Biodegradability test.

This test determines the adsorption/desorption potential of a chemical in soil, which governs its mobility.

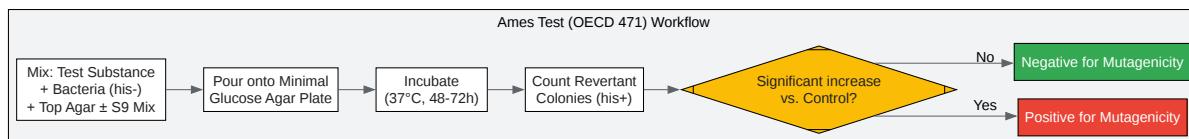
- Principle: An aqueous solution of **2-Methoxypentane** is equilibrated with a soil sample. The concentration of the substance remaining in the aqueous phase is measured, and the amount adsorbed to the soil is calculated by mass balance.
- Methodology:
 - Select a range of characterized soils (typically 3-5) with varying organic carbon content, pH, and texture.
 - Prepare a stock solution of **2-Methoxypentane** in 0.01 M CaCl₂.
 - Add aliquots of the stock solution to known masses of soil in centrifuge tubes.
 - Equilibrate the soil-water slurries on a shaker for a predetermined time (e.g., 24 hours) at a constant temperature.
 - Separate the phases by centrifugation.
 - Analyze the supernatant for the concentration of **2-Methoxypentane** using a suitable analytical method (e.g., GC-FID).
 - Calculate the adsorption coefficient (K_d) and normalize it to the organic carbon content of the soil to obtain K_{oc}.

Toxicology Protocols

This is a widely used in vitro test for identifying gene mutations.

- Principle: Histidine-dependent strains of *Salmonella typhimurium* and/or tryptophan-dependent *Escherichia coli* are exposed to the test substance. The assay measures the ability of the substance to cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.
- Methodology:

- Plate Incorporation Method: Mix the test substance at various concentrations, the bacterial tester strain, and molten top agar. This mixture is poured onto a minimal glucose agar plate.
- Metabolic Activation: Conduct the test with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
- Incubation: Incubate the plates at 37 °C for 48-72 hours.
- Scoring: Count the number of revertant colonies on each plate.
- Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background (negative control) and/or a reproducible and statistically significant positive response for at least one concentration.



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Figure 3: General experimental workflow for the Ames test.

Conclusion and Data Gaps

Based on computational modeling, **2-Methoxypentane** is predicted to be a volatile compound that will primarily partition to the atmosphere, where it is expected to degrade relatively quickly through oxidation by hydroxyl radicals. It is not predicted to be readily biodegradable but may undergo slower degradation in soil and water. The potential for bioaccumulation and strong soil sorption is predicted to be low.

The most significant finding of this assessment is the complete lack of empirical toxicological data. Without experimental studies, no conclusions can be drawn about its potential to cause acute toxicity, skin/eye irritation, genotoxicity, or other adverse health effects. The generation of such data, following established OECD guidelines as outlined in this document, is a critical and mandatory step for any comprehensive risk assessment of **2-Methoxypentane**.

- To cite this document: BenchChem. [Environmental fate and toxicology of 2-Methoxypentane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14715795#environmental-fate-and-toxicology-of-2-methoxypentane\]](https://www.benchchem.com/product/b14715795#environmental-fate-and-toxicology-of-2-methoxypentane)

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